molecular formula C22H26O11 B12299912 [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate

[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate

Cat. No.: B12299912
M. Wt: 466.4 g/mol
InChI Key: GOHHRVCULPSXEU-UHFFFAOYSA-N
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Description

[(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes a benzoyloxy group, a hexahydro-1a-hydroxymethyloxireno ring, and a glucopyranoside moiety. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside involves multiple steps, typically starting with the preparation of the core cyclopenta[1,2-c]pyran structure. This is followed by the introduction of the oxireno ring and the benzoyloxy group. The final step involves the attachment of the glucopyranoside moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable compound for synthetic chemists .

Biology

Biologically, this compound is investigated for its potential effects on various biological systems. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical tool .

Medicine

In medicine, research focuses on the potential therapeutic applications of this compound. Its ability to modulate biological pathways could make it useful in treating certain diseases or conditions. Studies may explore its efficacy, safety, and mechanism of action in various medical contexts .

Industry

Industrially, [(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picroside II: Another glucopyranoside derivative with similar structural features but different functional groups.

    Picroside III: Shares the core structure but has variations in the attached functional groups.

Uniqueness

[(1aS)-6alpha-Benzoyloxy-1a,1balpha,2,5aalpha,6,6abeta-hexahydro-1a-hydroxymethyloxireno[4,5]cyclopenta[1,2-c]pyran-2alpha-yl]beta-D-glucopyranoside is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate

InChI

InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2

InChI Key

GOHHRVCULPSXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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